5-bromo-N-cyclobutyl-2-fluorobenzamide
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Overview
Description
5-Bromo-N-cyclobutyl-2-fluorobenzamide is a chemical compound characterized by its bromo, fluoro, and cyclobutyl functional groups attached to a benzamide core
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-cyclobutyl-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The fluoro group can be reduced to a hydroxyl group, resulting in a different functional group.
Substitution: The cyclobutyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the fluoro group.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various functional group derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-N-cyclobutyl-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is also used in the development of advanced materials and polymers. Its unique properties make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism by which 5-bromo-N-cyclobutyl-2-fluorobenzamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
2-Bromo-N-(tert-butyl)-5-fluorobenzamide: Similar structure but with a tert-butyl group instead of cyclobutyl.
N-Cyclohexyl-2-bromo-5-fluorobenzamide: Similar structure but with a cyclohexyl group instead of cyclobutyl.
Uniqueness: 5-Bromo-N-cyclobutyl-2-fluorobenzamide is unique due to its cyclobutyl group, which imparts different chemical and physical properties compared to compounds with larger or more flexible substituents like tert-butyl or cyclohexyl groups.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Biological Activity
5-Bromo-N-cyclobutyl-2-fluorobenzamide is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom at the 5-position and a fluorine atom at the 2-position of a benzamide core, along with a cyclobutyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₁BrFNO, and it has a molecular weight of 272.11 g/mol. This compound is currently under investigation for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The structural features of this compound contribute to its biological activity. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity, potentially influencing its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₁BrFNO |
Molecular Weight | 272.11 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Preliminary studies suggest that this compound interacts with specific molecular targets within cells, such as enzymes and receptors involved in cellular signaling pathways. The exact mechanism of action remains to be fully elucidated, but it is hypothesized that the compound may modulate various biological processes through these interactions.
Biological Activity
Research into the biological activity of this compound has highlighted several potential therapeutic effects:
- Enzyme Inhibition : Initial findings indicate that this compound may inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : There are indications that it may act as an allosteric modulator for specific receptors, similar to other compounds in its class.
Case Studies and Research Findings
- Preclinical Studies : In vitro studies have demonstrated that this compound exhibits activity against specific cancer cell lines, suggesting potential anti-cancer properties. The compound's ability to induce apoptosis in these cells was noted, warranting further investigation into its mechanism.
- CNS Activity : Other studies have explored its effects on central nervous system (CNS) targets, particularly in models of anxiety and depression. These investigations are inspired by the known efficacy of similar compounds in modulating metabotropic glutamate receptors (mGluRs), which are implicated in mood regulation .
- Pharmacological Profiles : Comparative studies with structurally similar compounds have shown that this compound possesses distinct pharmacological profiles, potentially offering advantages over existing therapeutics.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
3-Bromo-2-fluorobenzamide | Lacks cyclobutyl group | Different reactivity and biological activity |
N-cyclobutyl-2-fluorobenzamide | Does not contain bromine | Alters reactivity and potential applications |
4-Bromo-N-cyclopropyl-2-fluorobenzamide | Contains cyclopropyl instead of cyclobutyl | Different steric effects influencing biological activity |
Future Directions
The ongoing research into this compound aims to clarify its mechanism of action and therapeutic potential. Future studies will focus on:
- In Vivo Studies : Animal models will be used to assess the pharmacokinetics and pharmacodynamics of the compound.
- Clinical Trials : If preclinical results remain promising, plans for clinical trials could be initiated to evaluate safety and efficacy in humans.
Properties
IUPAC Name |
5-bromo-N-cyclobutyl-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-7-4-5-10(13)9(6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXYOSHPKIPOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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